Phenol, 2-(2-heptynylthio)-

Description

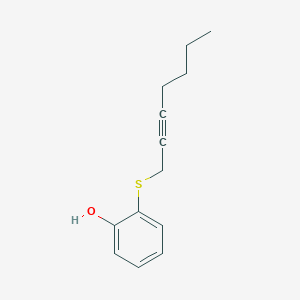

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hept-2-ynylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h6-7,9-10,14H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUMHLYBQBYJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332861 | |

| Record name | Phenol, 2-(2-heptynylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210350-98-4 | |

| Record name | Phenol, 2-(2-heptynylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Phenol, 2 2 Heptynylthio

Targeted Synthesis of the Phenol (B47542), 2-(2-heptynylthio)- Core Structure

The construction of the "Phenol, 2-(2-heptynylthio)-" molecule hinges on the effective introduction of the 2-(2-heptynylthio) group onto a phenol ring. This is typically achieved through a nucleophilic substitution reaction where a sulfur-based nucleophile attacks an appropriate electrophilic precursor of the heptynyl moiety.

Strategies for Introducing the 2-(2-heptynylthio) Moiety to the Phenol Ring

A plausible and effective strategy for synthesizing "Phenol, 2-(2-heptynylthio)-" involves the reaction of 2-mercaptophenol (B73258) with a suitable heptynyl halide. In this approach, the sulfur atom of 2-mercaptophenol acts as the nucleophile, attacking the electrophilic carbon of the heptynyl derivative. To facilitate this reaction, the phenolic proton of 2-mercaptophenol is typically removed by a base to generate the more potent thiophenoxide nucleophile.

Key Reaction Pathways for Carbon-Sulfur Bond Formation (e.g., Nucleophilic Substitution Reactions)

The cornerstone of this synthesis is the formation of a carbon-sulfur (C-S) bond via a nucleophilic substitution reaction. Specifically, an SN2 reaction mechanism is proposed. In this pathway, the thiophenoxide ion, generated from 2-mercaptophenol, attacks the carbon atom bearing a leaving group (such as a halide) on the heptynyl chain. This concerted mechanism involves the simultaneous formation of the C-S bond and the breaking of the carbon-leaving group bond. The use of a polar aprotic solvent can facilitate this type of reaction.

Precursor Chemistry for Phenol, 2-(2-heptynylthio)-

The successful synthesis of the target compound is contingent upon the availability of key precursors. The synthesis of the heptynyl intermediate is a critical preliminary step.

Synthesis of Heptynyl Intermediates (e.g., 1-bromohept-2-yne)

A key precursor for the introduction of the 2-heptynylthio group is an electrophilic heptynyl derivative, such as 1-bromohept-2-yne . The synthesis of this intermediate can be achieved from the corresponding alcohol, hept-2-yn-1-ol. A common method involves the bromination of the alcohol using a reagent like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide. These methods provide a reliable route to the desired propargyl bromide derivative.

Derivatization Pathways from Phenol, 2-(2-heptynylthio)- to Related Compounds

The phenolic hydroxyl group of "Phenol, 2-(2-heptynylthio)-" offers a site for further chemical modification, allowing for the synthesis of a variety of related compounds.

Other Functionalization Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of Phenol, 2-(2-heptynylthio)- is a prime site for further chemical modification, allowing for the introduction of various functionalities that could modulate the molecule's properties. Key transformations would involve converting the hydroxyl group into ethers, esters, or other derivatives.

Etherification: One of the most common reactions of phenols is the Williamson ether synthesis. Deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would generate a reactive phenoxide intermediate. This nucleophile can then react with an alkyl halide to form an ether. For instance, reaction with methyl iodide would yield 2-(2-heptynylthio)-1-methoxybenzene, while reaction with benzyl (B1604629) bromide would produce 1-(benzyloxy)-2-(2-heptynylthio)benzene. These reactions typically proceed in high yield and allow for the introduction of a wide array of alkyl or aryl groups.

Esterification: The phenolic hydroxyl can be readily converted into an ester through reaction with an acylating agent. Common methods include reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, treatment with acetyl chloride would yield [2-(2-heptynylthio)phenyl] acetate (B1210297). The use of different acylating agents, such as benzoyl chloride or propionyl anhydride, allows for the synthesis of a diverse library of ester derivatives.

Formation of Sulfonate Esters: For applications requiring a good leaving group, the hydroxyl moiety can be transformed into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the phenol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a non-nucleophilic base. These sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions.

The table below summarizes these hypothetical functionalization reactions.

| Reaction Type | Reagents | Hypothetical Product |

| Etherification (Methylation) | 1. NaH, THF2. CH₃I | 2-(2-Heptynylthio)-1-methoxybenzene |

| Etherification (Benzylation) | 1. K₂CO₃, Acetone2. BnBr | 1-(Benzyloxy)-2-(2-heptynylthio)benzene |

| Esterification (Acetylation) | Acetyl Chloride, Pyridine | [2-(2-Heptynylthio)phenyl] acetate |

| Esterification (Benzoylation) | Benzoyl Chloride, Et₃N | [2-(2-Heptynylthio)phenyl] benzoate |

| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride, Pyridine | [2-(2-Heptynylthio)phenyl] 4-methylbenzenesulfonate |

Optimization of Reaction Conditions and Yields in the Synthesis of Phenol, 2-(2-heptynylthio)-

The primary synthesis of Phenol, 2-(2-heptynylthio)- would likely involve the S-alkylation of 2-mercaptophenol with a suitable 2-heptynyl electrophile, such as 1-bromo-2-heptyne or a 2-heptynyl tosylate. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

The reaction proceeds via the deprotonation of the highly acidic thiol proton of 2-mercaptophenol to form a thiophenoxide anion. This potent nucleophile then displaces a leaving group from the heptynyl electrophile in an Sₙ2 reaction.

Influence of the Base: The choice of base is critical for efficient deprotonation of the thiol without causing undesirable side reactions at the phenolic hydroxyl group. While stronger bases like sodium hydride would deprotonate both the thiol and the phenol, weaker bases like potassium carbonate or triethylamine would selectively deprotonate the more acidic thiol. The use of a weaker base is often preferred to minimize the formation of O-alkylation byproducts.

Influence of the Solvent: The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are generally effective for Sₙ2 reactions. Acetone is often a good choice when using carbonate bases due to its ability to facilitate the reaction while being easily removable.

Influence of Temperature: The reaction temperature affects the rate of the S-alkylation. Typically, these reactions are conducted at room temperature or with gentle heating (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.

The following data table presents hypothetical results from an optimization study for the synthesis of Phenol, 2-(2-heptynylthio)- from 2-mercaptophenol and 1-bromo-2-heptyne.

| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | K₂CO₃ | Acetone | 25 | 75 |

| 2 | K₂CO₃ | Acetone | 50 | 88 |

| 3 | K₂CO₃ | DMF | 25 | 82 |

| 4 | K₂CO₃ | DMF | 50 | 91 |

| 5 | Et₃N | MeCN | 25 | 65 |

| 6 | Et₃N | MeCN | 50 | 72 |

| 7 | NaH | THF | 0 to 25 | 60* |

*Lower yield potentially due to competing O-alkylation.

Based on these hypothetical findings, optimal conditions would likely involve using potassium carbonate as the base in a polar aprotic solvent like DMF at a moderately elevated temperature of 50 °C to achieve the highest yield of the desired S-alkylated product.

Advanced Spectroscopic Characterization and Structural Analysis of Phenol, 2 2 Heptynylthio

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. For Phenol (B47542), 2-(2-heptynylthio)-, these techniques would provide characteristic signals corresponding to its key structural features: the phenolic hydroxyl group, the internal alkyne, and the thioether linkage.

Analysis of Phenolic -OH, C≡C, and C-S Stretching Vibrations

The vibrational spectrum of Phenol, 2-(2-heptynylthio)- is expected to be dominated by several key stretching vibrations that are characteristic of its constituent functional groups.

The phenolic -OH group gives rise to a strong and typically broad absorption band in the FT-IR spectrum, generally appearing in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. In a dilute solution with a non-polar solvent, a sharper, "free" -OH stretching band might be observed around 3600 cm⁻¹.

The internal alkyne (C≡C) stretching vibration is expected to produce a weak to medium intensity band. For a disubstituted alkyne like the one in Phenol, 2-(2-heptynylthio)-, this band typically appears in the 2260-2190 cm⁻¹ region of the FT-IR and FT-Raman spectra. Its intensity in the IR spectrum is often weak due to the small change in dipole moment during the vibration, but it can be a strong and sharp signal in the Raman spectrum.

The carbon-sulfur (C-S) stretching vibration of the thioether linkage is generally weak and appears in the fingerprint region of the spectrum, typically between 710 and 570 cm⁻¹. Due to its weakness and the presence of other absorptions in this region, its assignment can sometimes be ambiguous without computational support.

Predicted Vibrational Frequencies for Phenol, 2-(2-heptynylthio)-

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity | Notes |

|---|---|---|---|---|

| Phenolic -OH | O-H stretch | ~3400 (broad) | Weak | Position and shape are sensitive to hydrogen bonding. |

| Aromatic C-H | C-H stretch | ~3100-3000 | Strong | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H | C-H stretch | ~2955, 2870 | Medium-Strong | From the heptynyl group. |

| Alkyne C≡C | C≡C stretch | ~2230 | Strong | Often weak in IR, but strong in Raman. |

| Aromatic C=C | C=C stretch | ~1600, 1500 | Medium-Strong | Multiple bands are expected. |

| Thioether C-S | C-S stretch | ~650 | Medium | Can be difficult to assign definitively. |

Correlation with Quantum Chemical Calculations for Spectroscopic Interpretation

To achieve a more precise interpretation of the vibrational spectra of Phenol, 2-(2-heptynylthio)-, quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be invaluable. researchgate.netacs.orgyoutube.com By creating a computational model of the molecule, its vibrational frequencies and intensities for both IR and Raman spectra can be predicted. researchgate.netacs.orgyoutube.com

These theoretical spectra can then be compared with the experimental data. This correlation allows for a more confident assignment of the observed vibrational bands, especially in the complex fingerprint region where many vibrations overlap. For instance, DFT calculations could help to distinguish the C-S stretching mode from other skeletal vibrations of the benzene ring and the heptynyl chain. Furthermore, such calculations can predict the vibrational frequencies of different conformers of the molecule, providing insight into its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Analysis

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. For Phenol, 2-(2-heptynylthio)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for its complete structural characterization.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. The aromatic protons would appear in the downfield region (typically δ 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene ring. The phenolic -OH proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the heptynyl group would have characteristic chemical shifts, with the methylene (B1212753) group adjacent to the sulfur atom being deshielded.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide a signal for each unique carbon atom. The carbon attached to the hydroxyl group on the benzene ring would be significantly downfield (around δ 150-160 ppm). The two sp-hybridized carbons of the alkyne would have characteristic shifts in the δ 70-90 ppm range. The carbons of the heptynyl chain and the aromatic ring would appear in their expected regions.

Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 2-(2-heptynylthio)-

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Phenolic OH | ~5.0-8.0 (broad s) | - | Shift is variable; can be confirmed by D₂O exchange. |

| Aromatic CH | ~6.7-7.4 (m) | ~115-135 | Complex splitting pattern expected. |

| Aromatic C-OH | - | ~155 | Deshielded by the oxygen atom. |

| Aromatic C-S | - | ~120-130 | Less deshielded than C-OH. |

| -S-CH₂- | ~3.5 (t) | ~25 | Deshielded by sulfur and the alkyne. |

| -C≡C-CH₂- | ~2.2 (t) | ~18 | Coupled to the adjacent CH₂ group. |

| Alkyne C≡C | - | ~80, 85 | Two distinct signals for the two sp carbons. |

| Heptynyl Chain (-CH₂-)n | ~1.3-1.5 (m) | ~22, 31 | Overlapping signals for the middle methylene groups. |

| Terminal -CH₃ | ~0.9 (t) | ~14 | Typical upfield methyl signal. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the connectivity within the heptynyl chain and for assigning the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different functional groups. For instance, an HMBC correlation between the methylene protons adjacent to the sulfur atom and the aromatic carbon C-S would confirm the thioether linkage to the ring. Similarly, correlations between the protons of the heptynyl chain and the alkyne carbons would confirm the structure of the side chain.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule and for gaining insight into its fragmentation behavior under ionization.

For Phenol, 2-(2-heptynylthio)-, HRMS would be used to measure the mass of the molecular ion with very high accuracy. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₃H₁₆OS).

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak ([M]⁺) would be expected. Common fragmentation patterns for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond between the sulfur atom and the heptynyl chain, or the bond between the sulfur and the aromatic ring.

McLafferty-type rearrangements: If applicable, involving hydrogen transfer from the alkyl chain.

Loss of small neutral molecules: Such as the loss of the elements of the alkyl chain.

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule.

Theoretical and Computational Studies of Phenol, 2 2 Heptynylthio

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing insights into electron distribution and molecular stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. In a hypothetical study of Phenol (B47542), 2-(2-heptynylthio)-, DFT would be used to determine key parameters such as its optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and electronic energy. Different functionals and basis sets would be tested to ensure the accuracy of the calculations.

Hypothetical Data Table for DFT Calculations

| Parameter | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

For a more precise understanding of electron-electron interactions, known as electronic correlation, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more intensive than DFT, can provide more accurate descriptions of certain molecular properties, serving as a benchmark for DFT results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap suggests that a molecule is more likely to undergo electronic transitions and be more reactive. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electron donation (from the HOMO) and acceptance (to the LUMO).

Hypothetical Data Table for FMO Analysis

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Analysis of Reactive Sites using Molecular Electrostatic Potential (MEP) and Fukui Functions

To further refine the prediction of reactive sites, Molecular Electrostatic Potential (MEP) maps and Fukui functions are invaluable tools.

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for a precise identification of the most likely sites for nucleophilic, electrophilic, and radical attacks.

Hypothetical Data Table for Fukui Function Analysis

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| O | Data not available | Data not available | Data not available |

| S | Data not available | Data not available | Data not available |

| Aromatic C atoms | Data not available | Data not available | Data not available |

A comprehensive review of available scientific literature reveals a notable scarcity of dedicated theoretical and computational studies specifically focused on the chemical compound Phenol, 2-(2-heptynylthio)-. While databases such as PubChem provide fundamental information regarding its structure and basic properties, in-depth computational analyses as per the requested detailed outline are not presently available in the public domain. nih.gov

The exploration of a compound's conformational landscape, intramolecular interactions, and theoretical spectroscopic features requires specific computational chemistry research to be performed and published. Similarly, a thorough assessment of its chemical stability and the calculation of its thermodynamic parameters would necessitate dedicated theoretical investigations.

At present, such detailed research findings for Phenol, 2-(2-heptynylthio)- have not been identified in a broad search of scientific literature and databases. The information required to populate the requested sections on its conformational landscape, energetic analysis, intramolecular hydrogen bonding, computational spectroscopic insights, and theoretical chemical stability is therefore unavailable.

Further research in the field of computational chemistry would be required to generate the specific data needed to fulfill the detailed requests of the article outline.

Chemical Reactivity and Transformation Pathways of Phenol, 2 2 Heptynylthio

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring is weakly acidic and can act as a nucleophile. Its reactivity is moderated by the electron-donating resonance effect of the oxygen lone pairs into the aromatic system.

The phenolic hydroxyl group of Phenol (B47542), 2-(2-heptynylthio)- can undergo etherification to form aryl ethers and esterification to yield phenyl esters.

Etherification: The formation of an ether from the phenolic hydroxyl group typically requires reaction with an alkyl halide or another suitable electrophile. Due to the lower nucleophilicity of the phenolic oxygen compared to an alkoxide, these reactions are often carried out under basic conditions to generate the more reactive phenoxide ion. For instance, treatment with a base like sodium hydroxide (B78521) followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether. The reaction conditions for such transformations can vary, with some processes being carried out at elevated temperatures and pressures in the presence of specific catalysts like tertiary amines or their salts. google.comgoogle.com

Esterification: Phenols are generally less reactive towards esterification with carboxylic acids compared to alcohols. libretexts.orgyoutube.com Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.orgyoutube.com For example, acetylation of Phenol, 2-(2-heptynylthio)- can be readily achieved by reacting it with acetyl chloride or acetic anhydride (B1165640). The reaction with an acyl chloride is often rapid at room temperature. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide prior to the addition of the acylating agent. libretexts.orgyoutube.com

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaOH) | 1-(2-Heptynylthio)-2-methoxybenzene | Basic conditions |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | 2-(2-Heptynylthio)phenyl acetate (B1210297) | Room temperature |

| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | 2-(2-Heptynylthio)phenyl acetate | Gentle warming may be required |

Reactions of the Thioether Linkage

The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it susceptible to oxidation. The C-S bond can also be cleaved under certain conditions.

The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using various oxidizing agents. The choice of oxidant and reaction conditions allows for control over the extent of oxidation. For instance, mild oxidizing agents like hydrogen peroxide in a controlled manner or sodium periodate (B1199274) are often used for the synthesis of sulfoxides. Stronger oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, will typically lead to the formation of the sulfone. The oxidation of sulfides is a common transformation in organic synthesis. researchgate.net

Table 2: Oxidation Products of the Thioether Linkage

| Product | Oxidizing Agent | General Conditions |

|---|---|---|

| Phenol, 2-(2-heptynylsulfinyl)- | H₂O₂, NaIO₄ | Controlled temperature and stoichiometry |

| Phenol, 2-(2-heptynylsulfonyl)- | KMnO₄, excess H₂O₂ | Harsher conditions, excess oxidant |

Reactivity of the Alkyne Functional Group

The internal alkyne, the 2-heptynyl group, is a site of unsaturation that can undergo a variety of addition reactions. The electron density of the triple bond makes it susceptible to attack by electrophiles.

Hydration: The addition of water across the triple bond, known as hydration, can be catalyzed by acid and mercury salts (such as mercuric sulfate) to yield a ketone. For an internal alkyne like the one in Phenol, 2-(2-heptynylthio)-, hydration would result in a mixture of two possible ketones, as the initial enol intermediate can be formed on either of the two alkyne carbons.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne would proceed via an electrophilic addition mechanism. The regioselectivity of this reaction (Markovnikov or anti-Markovnikov) can be influenced by the reaction conditions, such as the presence or absence of peroxides in the case of HBr addition. For an internal alkyne, the addition of one equivalent of HX would lead to a mixture of vinyl halides.

Table 3: Potential Products of Alkyne Addition Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 2-(2-oxoheptylthio)phenol and 2-(3-oxoheptylthio)phenol |

| Hydrohalogenation | HX (e.g., HBr) | Mixture of 2-((2-bromo-2-hepten-1-yl)thio)phenol and 2-((3-bromo-2-hepten-1-yl)thio)phenol |

Cycloaddition Reactions (e.g., Click Chemistry)

The 2-heptynyl group in Phenol, 2-(2-heptynylthio)- serves as a versatile handle for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. Of particular note is its potential to participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that is expected to proceed readily with Phenol, 2-(2-heptynylthio)-. This reaction involves the treatment of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring system. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net

Another relevant transformation is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from the thermolysis of aziridines, with the acetylenic moiety of Phenol, 2-(2-heptynylthio)-. Such reactions would lead to the formation of highly substituted five-membered nitrogen-containing heterocycles. researchgate.net

Furthermore, intramolecular cyclization reactions are a possibility. For instance, under appropriate conditions, such as treatment with p-toluenesulfonic acid (PTSA), 2-alkynylthioanisoles, which are structurally similar to the target molecule, can undergo cyclization to form benzothiophene (B83047) derivatives. researchgate.net This suggests a potential pathway for the transformation of Phenol, 2-(2-heptynylthio)- into a tricyclic system.

Table 1: Representative Cycloaddition Reactions of Alkynes

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Organic Azide | Cu(I) salt | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Alkyne, Azomethine Ylide (from Aziridine) | Heat | Dihydropyrrole derivative |

| Intramolecular Cyclization | 2-Alkynylthioanisole | p-Toluenesulfonic acid (PTSA) | Benzothiophene |

Catalytic Hydrogenation and Reduction Pathways

The unsaturated heptynyl group and the aromatic phenol ring in Phenol, 2-(2-heptynylthio)- are both susceptible to catalytic hydrogenation. The outcome of the reduction is highly dependent on the choice of catalyst and the reaction conditions.

Complete reduction of both the alkyne and the aromatic ring can be achieved using powerful hydrogenation catalysts such as platinum or palladium on carbon under elevated hydrogen pressure and temperature. This would yield 2-heptylcyclohexanol.

Selective reduction of the alkyne is also feasible. Using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), the triple bond can be selectively hydrogenated to a cis-alkene, yielding cis-2-(2-heptenylthio)phenol. Alternatively, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would produce the corresponding trans-alkene.

Selective hydrogenation of the phenol ring to a cyclohexanol (B46403) or cyclohexanone (B45756) ring, while leaving the alkyne intact, is more challenging due to the high reactivity of the alkyne towards hydrogenation. However, specific catalytic systems, potentially involving rhodium or ruthenium catalysts under carefully controlled conditions, might favor the reduction of the aromatic ring. For instance, studies on the hydrogenation of phenols have shown that catalysts like ruthenium on carbon (Ru/C) can be effective. nih.govosti.gov

Table 2: Potential Catalytic Hydrogenation Products of Phenol, 2-(2-heptynylthio)-

| Catalyst | Conditions | Major Product |

| Pd/C or PtO₂ | High H₂ pressure, elevated temperature | 2-Heptylcyclohexanol |

| Lindlar's Catalyst | H₂ | cis-2-(2-heptenylthio)phenol |

| Na, NH₃ (l) | -78 °C | trans-2-(2-heptenylthio)phenol |

| Ru/C | H₂, specific conditions | 2-(2-Heptynylthio)cyclohexanol |

Aromatic Electrophilic Substitution on the Phenol Ring

The phenol ring in Phenol, 2-(2-heptynylthio)- is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH) and the thioether (-S-) groups. wikipedia.org The hydroxyl group is a strong activating group, while the thioether group is a weaker activator. Both are ortho, para-directing.

Given the substitution pattern of the starting material, with the thioether group at the 2-position, the incoming electrophile will be directed to the positions ortho and para to the strongly activating hydroxyl group. The positions available for substitution are C4 and C6. Steric hindrance from the adjacent thioether group might influence the regioselectivity, potentially favoring substitution at the C4 (para) position over the C6 (ortho) position.

Typical electrophilic aromatic substitution reactions that can be envisaged for Phenol, 2-(2-heptynylthio)- include:

Halogenation: Reaction with bromine or chlorine in a non-polar solvent would likely yield the 4-halo and 6-halo derivatives. Due to the high activation of the ring, the reaction may proceed even without a Lewis acid catalyst. byjus.com

Nitration: Treatment with dilute nitric acid is expected to produce a mixture of 4-nitro- and 6-nitro-2-(2-heptynylthio)phenol. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring, primarily at the 4- and 6-positions. A Lewis acid catalyst such as aluminum chloride is typically required. libretexts.org

Table 3: Predicted Products of Aromatic Electrophilic Substitution

| Reaction | Electrophile | Major Product(s) |

| Bromination | Br₂ | 4-Bromo-2-(2-heptynylthio)phenol and 6-Bromo-2-(2-heptynylthio)phenol |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-(2-heptynylthio)phenol and 6-Nitro-2-(2-heptynylthio)phenol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-(2-heptynylthio)phenol and 6-Acyl-2-(2-heptynylthio)phenol |

Mechanistic Investigations of Novel Transformations

The unique juxtaposition of the phenol, thioether, and alkyne functionalities in Phenol, 2-(2-heptynylthio)- opens up possibilities for novel intramolecular transformations, leading to the formation of complex heterocyclic systems. Mechanistic investigations into related systems provide insights into these potential pathways.

One such transformation is the intramolecular cyclization to form benzothiopheno[2,3-b]phenols or related structures. This could potentially be initiated by an electrophilic attack on the alkyne, followed by trapping of the resulting vinyl cation by the phenolic oxygen or the aromatic ring itself. Alternatively, radical-mediated cyclizations could also be envisioned. Studies on the cyclization of 2-alkynyl(thio)anisoles have explored both electrophilic and radical pathways. researchgate.net

Oxidative cyclization is another promising avenue for novel transformations. Hypervalent iodine reagents, for example, are known to mediate the oxidative cyclization of phenols with pendant nucleophiles. nih.gov In the case of Phenol, 2-(2-heptynylthio)-, an oxidative process could lead to the formation of a transient electrophilic species that undergoes intramolecular attack by the sulfur atom or the alkyne, ultimately leading to complex polycyclic structures. The precise mechanism would depend on the oxidant and the reaction conditions employed. rsc.org

Further mechanistic studies, including computational modeling and isotopic labeling experiments, would be invaluable in elucidating the intricate pathways of these novel transformations and unlocking the full synthetic potential of Phenol, 2-(2-heptynylthio)-.

Potential Academic and Industrial Applications of Phenol, 2 2 Heptynylthio Non Clinical

Role as a Key Intermediate in Multi-Step Organic Synthesis

There is no available literature detailing the use of Phenol (B47542), 2-(2-heptynylthio)- as a key intermediate.

Synthesis of Functionalized Phenolic Derivatives and Thioethers

No specific synthetic routes starting from or leading to a broad range of functionalized derivatives using Phenol, 2-(2-heptynylthio)- are documented.

Building Block for Complex Molecules in Academic Research

No published academic research explicitly identifies Phenol, 2-(2-heptynylthio)- as a foundational building block for the synthesis of more complex molecules.

Exploration in Materials Science Research

There are no research findings on the application of Phenol, 2-(2-heptynylthio)- in materials science.

Precursor for Novel Polymeric Materials with Tunable Properties

No studies have been found that investigate the use of Phenol, 2-(2-heptynylthio)- as a monomer or precursor for polymerization.

Development of Specialty Chemicals and Reagents

The development or use of Phenol, 2-(2-heptynylthio)- as a specialty chemical or reagent is not described in the available literature.

Development of Chemical Probes and Analytical Reagents (excluding biological/clinical applications)

There is no information available on the development or application of Phenol, 2-(2-heptynylthio)- as a chemical probe or analytical reagent for non-biological targets.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Contributions of Phenol (B47542), 2-(2-heptynylthio)- Research

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of Phenol, 2-(2-heptynylthio)- is not explicitly described in the current literature. However, one can propose potential synthetic routes based on established chemical principles. A plausible method would involve the reaction of a thiophenol with a 2-heptynyl halide. Alternatively, a Williamson ether synthesis-like reaction between 2-mercaptophenol (B73258) and a suitable heptynyl derivative could be explored.

Challenges in its synthesis may include chemoselectivity, as the phenolic hydroxyl group would require protection to prevent side reactions. Furthermore, the potential for catalyst poisoning by the sulfur atom in the thioether could complicate certain transition-metal-catalyzed cross-coupling reactions if such methods were to be employed. Overcoming these challenges will necessitate careful optimization of reaction conditions and the selection of appropriate protecting groups and catalysts.

Advanced Theoretical Modeling and Spectroscopic Methodologies for Deeper Insight

Given the lack of experimental data, advanced theoretical modeling presents a powerful tool for gaining initial insights into the properties of Phenol, 2-(2-heptynylthio)-. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures (such as NMR, IR, and UV-Vis spectra). Such theoretical data would be invaluable in guiding future experimental work and in interpreting empirical results.

Furthermore, advanced spectroscopic techniques will be crucial for the definitive characterization of this compound. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguously assigning the proton and carbon signals. High-resolution mass spectrometry would confirm its elemental composition.

Broader Impact as a Precursor in Diverse Chemical Fields

The trifunctional nature of Phenol, 2-(2-heptynylthio)- makes it a potentially valuable precursor in various fields of chemical synthesis. The alkyne group can undergo a plethora of reactions, including click chemistry, hydrogenation, and various cycloadditions, allowing for the introduction of diverse molecular fragments. The phenol moiety can be a handle for derivatization or for the synthesis of polymers and resins. The thioether linkage can be oxidized to sulfoxides and sulfones, further expanding the molecular diversity accessible from this starting material. This versatility suggests potential applications in the synthesis of complex organic molecules, functional materials, and potentially biologically active compounds.

Identification of Novel Non-Clinical Applications

While clinical applications are outside the scope of this discussion, the unique structure of Phenol, 2-(2-heptynylthio)- suggests several potential non-clinical applications. The combination of an aromatic ring and a sulfur atom could impart interesting properties for materials science. For instance, it could be investigated as a monomer or additive in the development of specialty polymers with tailored refractive indices or thermal properties. The thioether functionality also suggests potential as a ligand for metal catalysts or as a component in corrosion inhibitors. The presence of the alkyne opens possibilities for its use in surface functionalization and the creation of self-assembled monolayers.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(2-heptynylthio)-phenol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves thiol-alkyne coupling reactions. For example, a modified protocol using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) as a coupling agent in dichloromethane (DCM) with triethylamine (Et₃N) as a base can facilitate the formation of the thioether bond . Post-synthesis, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and crystallization (e.g., ethyl acetate) are critical to isolate high-purity product. Confirm purity using HPLC (≥95%) and characterize via ¹H NMR and HRMS .

Q. How should researchers characterize the structure and stability of 2-(2-heptynylthio)-phenol?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, thioether proton at δ 2.8–3.1 ppm) and HRMS for molecular ion validation (expected [M+H]⁺ for C₁₃H₁₆OS: 220.0924) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Reference NIST thermochemical data for phenol derivatives (e.g., ΔfH°gas values) to benchmark stability .

Q. What safety protocols are essential when handling 2-(2-heptynylthio)-phenol?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to volatile intermediates .

- First Aid : For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline solution. Consult a physician immediately .

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data for 2-(2-heptynylthio)-phenol derivatives?

- Methodological Answer :

- Multi-Method Validation : Cross-reference enthalpy of formation (ΔfH°) data from combustion calorimetry, gas-phase spectroscopy, and computational methods (e.g., DFT). For example, NIST reports ΔfH°gas for phenol ranging from -94.2 to -96.4 kJ/mol due to experimental variability . Apply similar rigor to thioether derivatives.

- Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±0.59 kJ/mol in Cox, 1961) and sample purity. Use statistical tools (e.g., Monte Carlo simulations) to propagate errors .

Q. What experimental designs optimize the study of 2-(2-heptynylthio)-phenol’s oxidative stability under varying conditions?

- Methodological Answer :

- Controlled Oxidation : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor and monitor degradation via GC-MS. Compare results with dark controls .

- Environmental Simulants : Test stability in buffers (pH 2–12) and biological media (e.g., simulated body fluid) to mimic physiological conditions. Use LC-MS/MS to quantify degradation products .

Q. How should conflicting in vitro and in vivo data on thioether phenol bioactivity be analyzed?

- Methodological Answer :

- Data Quality Assessment : Apply criteria from Phenol-Explorer 2.0: (i) validate analytical methods (e.g., mass spectrometry for metabolite identification), (ii) ensure in vivo studies use disease-free models, and (iii) exclude studies with unclear dosing protocols .

- Mechanistic Bridging : Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile in vitro IC₅₀ values with in vivo bioavailability data. For example, poor correlation may arise from metabolic conjugation (e.g., glucuronidation) not captured in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.